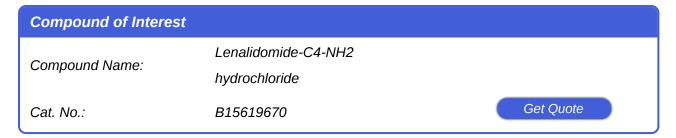


Physicochemical Properties of Lenalidomide-C4-NH2 Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-C4-NH2 hydrochloride is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of lenalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) protein. This technical guide provides a comprehensive overview of the core physicochemical properties of **Lenalidomide-C4-NH2 hydrochloride**, offering essential data and methodologies for researchers in the field of targeted protein degradation.

Core Physicochemical Data

A summary of the key physicochemical properties of **Lenalidomide-C4-NH2 hydrochloride** is presented below. This data is essential for its handling, formulation, and application in chemical synthesis and biological assays.



Property	Value	Source
Chemical Name	3-(4-amino-1-oxoisoindolin-2- yl)piperidine-2,6-dione-N-butyl- amine hydrochloride	N/A
Molecular Formula	C17H22CIN3O3	[1]
Molecular Weight	351.83 g/mol	[2]
CAS Number	2435715-90-3	[1]
Appearance	Solid	[2]
Color	Light yellow to yellow	[2]
Solubility (DMSO)	130 mg/mL (369.50 mM; requires ultrasonic treatment)	N/A
Solubility (Water)	100 mg/mL (284.23 mM; requires ultrasonic treatment)	N/A
Storage Conditions	Store at 4°C under inert atmosphere. For long-term storage, -20°C to -80°C is recommended.	[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard pharmaceutical practices and can be adapted for the specific analysis of **Lenalidomide-C4-NH2 hydrochloride**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal stability of **Lenalidomide-C4-NH2 hydrochloride**.

Methodology:



- Sample Preparation: Accurately weigh 2-5 mg of Lenalidomide-C4-NH2 hydrochloride into a standard aluminum DSC pan. Crimp the pan to ensure a good seal.
- Instrument Setup:
 - Instrument: A calibrated Differential Scanning Calorimeter.
 - Temperature Range: 25°C to 300°C (or higher, depending on the expected melting point).
 - Heating Rate: 10°C/min.
 - Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Procedure:
 - Place the prepared sample pan and an empty reference pan into the DSC cell.
 - Initiate the temperature program.
 - Record the heat flow as a function of temperature.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) (pKa) of the ionizable groups in **Lenalidomide-C4-NH2 hydrochloride**.

Methodology:

- Sample Preparation: Prepare a 0.01 M solution of Lenalidomide-C4-NH2 hydrochloride in a suitable solvent system (e.g., a mixture of water and methanol for sparingly soluble compounds).
- Instrument Setup:
 - Instrument: An automated potentiometric titrator equipped with a calibrated pH electrode.



- Titrant: Standardized 0.1 M NaOH and 0.1 M HCl solutions.
- Procedure:
 - Place a known volume of the sample solution into the titration vessel.
 - If the compound has a basic moiety, titrate with 0.1 M HCl. If it has an acidic moiety, titrate with 0.1 M NaOH.
 - Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Lenalidomide-C4-NH2 hydrochloride** and identify any impurities.

Methodology:

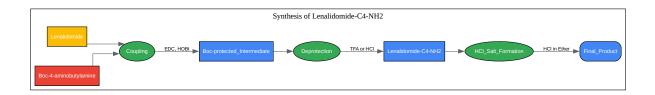
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - o Detection: UV detection at an appropriate wavelength (e.g., 254 nm).



- Sample Preparation: Prepare a stock solution of Lenalidomide-C4-NH2 hydrochloride in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.
 Further dilute as necessary.
- Procedure:
 - Inject a known volume of the sample solution onto the HPLC system.
 - Run the gradient program to elute the main compound and any impurities.
- Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualizations Synthesis Workflow

The following diagram illustrates a plausible synthetic route for **Lenalidomide-C4-NH2 hydrochloride**, starting from commercially available precursors.



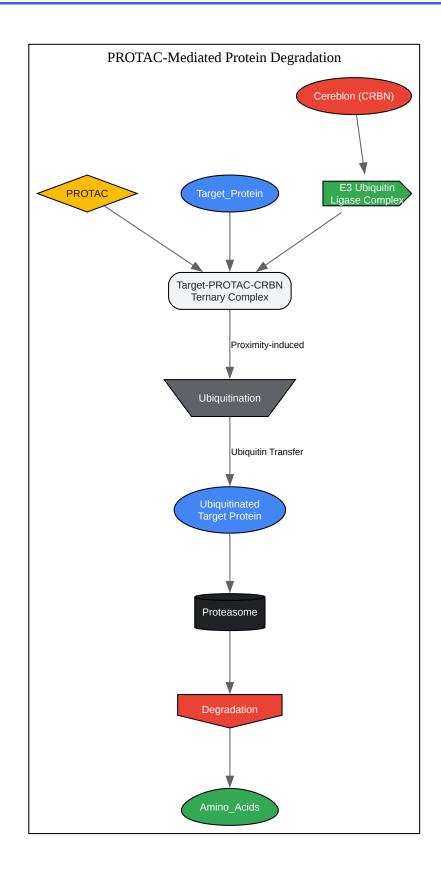
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Caption: Synthetic workflow for Lenalidomide-C4-NH2 hydrochloride.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC molecule, utilizing a lenalidomide-based ligand, induces the degradation of a target protein.





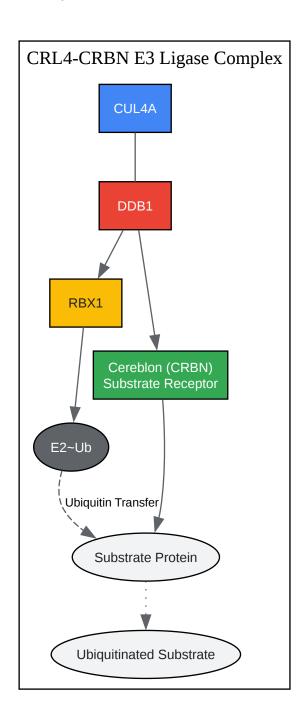
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Caption: PROTAC mechanism with a Cereblon-recruiting ligand.



Cereblon (CRBN) E3 Ubiquitin Ligase Signaling Pathway

The following diagram depicts the key components of the CRL4-CRBN E3 ubiquitin ligase complex and its role in protein ubiquitination.



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Caption: Components of the CRL4-CRBN E3 ubiquitin ligase complex.



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References

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